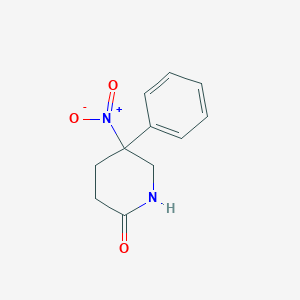![molecular formula C15H18O B8423580 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde](/img/structure/B8423580.png)
4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde
描述
4-Phenylbicyclo[222]octane-1-carboxaldehyde is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[222]octane family, which is known for its rigid and symmetrical framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent functionalization steps introduce the phenyl and aldehyde groups. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .
化学反应分析
Types of Reactions: 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles like bromine (Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: 1-Phenylbicyclo[2.2.2]octane-4-carboxylic acid
Reduction: 1-Phenylbicyclo[2.2.2]octane-4-methanol
Substitution: Various substituted phenyl derivatives.
科学研究应用
4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity .
相似化合物的比较
Bicyclo[2.2.2]octane-1-carboxylate: Shares the bicyclic core but differs in functional groups.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Similar bicyclic structure but contains nitrogen atoms.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Another derivative with different functional groups.
Uniqueness: 4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde is unique due to the combination of its rigid bicyclic structure and the presence of both phenyl and aldehyde groups. This combination provides distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications .
属性
分子式 |
C15H18O |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
4-phenylbicyclo[2.2.2]octane-1-carbaldehyde |
InChI |
InChI=1S/C15H18O/c16-12-14-6-9-15(10-7-14,11-8-14)13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
InChI 键 |
AEJJHEPQXAJIKN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(CC2)C=O)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,2-Dimethoxyethyl)-[4-(2-dimethylaminoethoxy)phenyl]amine](/img/structure/B8423498.png)

![Methyl 5-chloro-2-{[(3-iodophenyl)carbonyl]amino}benzoate](/img/structure/B8423512.png)




![3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-7-fluoro-quinazolin-4-one](/img/structure/B8423564.png)

![2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B8423570.png)

![3-Bromo-6-(1-methyl-1h-pyrazol-4-yl)-imidazo[1,2-b]pyridazine](/img/structure/B8423578.png)


